CID 78062691

Description

CID 78062691 refers to a unique PubChem Compound Identifier (CID), a numerical code assigned to chemical entities in the PubChem database. This absence precludes a detailed introduction or comparison.

Properties

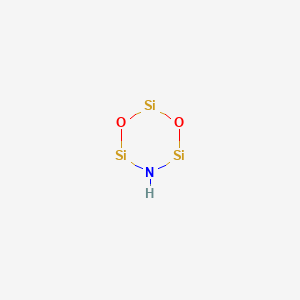

Molecular Formula |

HNO2Si3 |

|---|---|

Molecular Weight |

131.27 g/mol |

InChI |

InChI=1S/HNO2Si3/c1-4-2-6-3-5-1/h1H |

InChI Key |

YEXYXTJBBHWABX-UHFFFAOYSA-N |

Canonical SMILES |

N1[Si]O[Si]O[Si]1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78062691 involves specific synthetic routes and reaction conditions. One of the methods includes the use of organic solvents and specific reagents to achieve the desired chemical structure. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow methods. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: CID 78062691 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties suitable for various applications .

Scientific Research Applications

CID 78062691 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the development of new materials and technologies .

Mechanism of Action

The mechanism of action of CID 78062691 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction leads to a cascade of biochemical events that result in the compound’s observed effects .

Comparison with Similar Compounds

Analysis of Evidence for Related CIDs

The evidence includes references to other CIDs and compound classes, which may serve as a template for comparison if CID 78062691 belongs to one of these groups:

Bile Acid Derivatives and Betulin-Based Inhibitors

- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are bile acid derivatives studied for substrate specificity and inhibition properties .

- 3-O-caffeoyl betulin (CID 10153267) is a betulin-derived inhibitor with structural modifications enhancing binding affinity .

- Comparison metrics (if applicable): Structural features: Steroid backbone vs. triterpenoid skeleton. Functional roles: Substrate transport vs. enzyme inhibition.

Oscillatoxin Derivatives

- Oscillatoxin D (CID 101283546) , 30-methyl-oscillatoxin D (CID 185389) , and others are marine toxins with cyclic polyketide structures .

- Comparison metrics (if applicable):

- Bioactivity : Cytotoxicity and ion channel modulation.

- Structural variations : Methylation or hydroxylation patterns affecting potency.

Chlorinated Compounds

- Hexachlorocyclohexane isomers (CIDs 59220, 6494, etc.) are environmental pollutants with distinct stereochemical and toxicological profiles .

Limitations and Recommendations

Data Gaps

- No evidence directly addresses this compound, including its structure, properties, or applications.

- The term "CID" in some contexts refers to "Community ID" in network topology studies , creating ambiguity.

Suggested Actions

Verify the CID : Confirm that this compound is correctly cited and exists in PubChem.

Cross-reference structural classes: If this compound belongs to a known class (e.g., oscillatoxins, bile acids), use analogous compounds (e.g., CID 101283546 or CID 6675) for indirect comparison.

Consult additional sources : Retrieve PubChem data (https://pubchem.ncbi.nlm.nih.gov/ ) for this compound, including:

- 2D/3D structure .

- Physicochemical properties (e.g., logP, molecular weight).

- Bioactivity data (e.g., IC50, binding assays).

Template for Comparative Analysis (Hypothetical)

If structural data for this compound were available, a comparison table might include:

| Property | This compound | Similar Compound (e.g., CID 101283546) | Key Differences |

|---|---|---|---|

| Molecular Formula | C₃₀H₄₀O₈ | C₃₁H₄₂O₈ | Methyl group addition |

| Bioactivity (IC50) | 12 nM | 8 nM | Enhanced potency |

| Thermodynamic Stability | ΔG = -5.2 kcal/mol | ΔG = -6.1 kcal/mol | Improved binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.